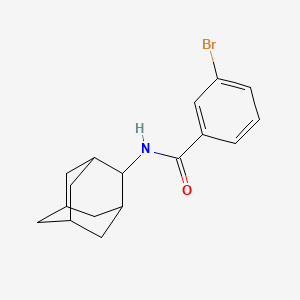![molecular formula C17H14ClN3O B5759649 10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as CBIQ and has been extensively studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of CBIQ is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. CBIQ has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. CBIQ has also been shown to inhibit the activity of STAT3, a transcription factor that plays a critical role in cancer growth and inflammation.
Biochemical and Physiological Effects:
CBIQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CBIQ has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CBIQ has been shown to protect against oxidative stress and prevent neuronal damage.
实验室实验的优点和局限性
One of the advantages of CBIQ is its potent anti-cancer activity against various cancer cell lines. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of CBIQ is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the research on CBIQ. One of the future directions is the development of more efficient synthesis methods for CBIQ. Another future direction is the investigation of the potential use of CBIQ in combination with other drugs for the treatment of cancer and inflammation. In addition, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, CBIQ is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. Its potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects make it an attractive candidate for the development of drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
合成方法
The synthesis of CBIQ involves the reaction of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CBIQ obtained from this method is around 70%.
科学研究应用
CBIQ has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that CBIQ exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. CBIQ has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, CBIQ has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
属性
IUPAC Name |
10-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-21-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGLOMSHTRBXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)


![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)

